2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-iodophenyl)acetamide
Overview
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-iodophenyl)acetamide is a complex organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound contains multiple functional groups, such as amide, sulfone, and iodophenyl, contributing to its unique reactivity and potential for diverse scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-iodophenyl)acetamide typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes:
Formation of Benzisothiazole Core: : The reaction of o-aminothiophenol with chloroacetic acid under acidic conditions to form the 1,2-benzisothiazole-3(2H)-one intermediate.
Oxidation to Sulfone: : The benzisothiazole core undergoes oxidation, often with hydrogen peroxide or a similar oxidizing agent, to introduce the sulfone group.
N-(4-Iodophenyl) Acetamide Formation: : The iodination of aniline followed by acetylation forms N-(4-iodophenyl)acetamide, which is then coupled with the oxidized benzisothiazole intermediate using a suitable coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: For industrial-scale production, optimizations are made to increase yield and reduce costs:
Catalysts: : Utilization of catalytic systems to enhance reaction rates.
Solvent Systems: : Employment of greener solvent systems to minimize environmental impact.
Continuous Flow Chemistry: : Application of continuous flow reactors to allow for efficient large-scale synthesis with better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The presence of the iodophenyl group allows for potential oxidation reactions under specific conditions.
Reduction: : Reduction of the sulfone group to sulfide can be achieved using suitable reducing agents like thiourea dioxide.
Substitution: : The iodo group is reactive in substitution reactions, often involving nucleophiles like amines or thiols.
Oxidation: : Hydrogen peroxide, peracids.
Reduction: : Thiourea dioxide, sodium borohydride.
Substitution: : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) for substituting the iodo group.
Oxidation: : Formation of the corresponding quinone derivative.
Reduction: : Formation of 2-(1-oxo-1,2-benzisothiazol-3(2H)-yl)-N-(4-iodophenyl)acetamide.
Substitution: : Products with varied substituents replacing the iodine atom, such as 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-aminophenyl)acetamide.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block in organic synthesis due to its functional groups. It can be used to synthesize complex molecules through various organic transformations, aiding in the development of new materials and chemical entities.
Biology: In biological research, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-iodophenyl)acetamide has been studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s unique structure may exhibit pharmacological activities, making it a candidate for drug discovery. Its interactions with biological targets suggest potential therapeutic applications in treating various diseases.
Industry: In industrial applications, the compound can be utilized in developing novel polymers, coatings, and materials with specific properties. Its reactivity offers potential for creating materials with unique mechanical and chemical characteristics.
Mechanism of Action
The mechanism by which 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-iodophenyl)acetamide exerts its effects depends on its application:
Enzyme Inhibition: : In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Ligand Interactions: : It can modulate protein function by acting as a ligand, altering protein conformation and activity.
Material Properties: : In industrial applications, its incorporation into polymers can change the material’s thermal, mechanical, and chemical properties.
Enzymes: : It may target specific enzymes involved in metabolic pathways, affecting their catalytic activities.
Receptors: : Interaction with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds:
2-Benzisothiazol-3(2H)-one: : Lacks the sulfone and iodophenyl groups, making it less reactive in certain applications.
N-Phenylacetamide: : Lacks the benzisothiazole core, limiting its versatility.
4-Iodoaniline: : While reactive, it lacks the complexity and multi-functional character of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-iodophenyl)acetamide.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups. The benzisothiazole core, sulfone group, and iodophenyl moiety endow it with unique reactivity and applications across different scientific fields. Its ability to undergo diverse chemical reactions and interact with biological targets highlights its versatility and importance in research and industry.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O4S/c16-10-5-7-11(8-6-10)17-14(19)9-18-15(20)12-3-1-2-4-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSPFLJDVNEQNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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